molecular formula C36H70FeO4 B1588041 Iron stearate CAS No. 2980-59-8

Iron stearate

Cat. No. B1588041
CAS RN: 2980-59-8
M. Wt: 622.8 g/mol
InChI Key: FRVCGRDGKAINSV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iron stearate (FeSt) is a type of fatty acid salt that is formed when iron is combined with stearic acid. It is a white and waxy substance that is commonly used in a variety of industrial and commercial applications. FeSt is used as an additive in cosmetics and personal care products, as a lubricant in machine parts, and as a stabilizer in plastics and rubber. It has also been used in a variety of scientific and laboratory experiments due to its unique properties.

Scientific Research Applications

Nanoparticle Design

Iron stearates are crucial in the design and synthesis of nanoparticles, particularly iron oxide nanoparticles. They impact the shape, size, and composition of nanoparticles due to their molecular and three-dimensional structures. Two types of iron stearates, FeSt2 and FeSt3, have been investigated for their distinct compositions and structures, influencing the formation of different polynuclear complexes, essential in nanoparticle formation. This has significant implications in controlled nanoparticle synthesis (Perton et al., 2021).

Synthesis of Anisotropic Iron Oxide Nanoparticles

Iron stearates play a vital role in synthesizing anisotropic iron oxide nanoparticles, which are significant in magnetic resonance imaging (MRI) and magnetic hyperthermia treatments. The structure of iron stearates and their hydration status critically affect the shape and composition of these nanoparticles. Dehydrated iron stearates can lead to specific nanoparticle shapes like nanocubes or nanoplates, essential for various therapeutic and diagnostic applications (Cotin et al., 2018).

Photodegradation of Polyethylenes

Iron stearates are effective in the degradation of polyethylene, acting as pro-oxidant additives. They facilitate the decomposition of hydroperoxides in polyethylene, leading to accelerated degradation during processing. This application is crucial in the context of polymer stability and environmental degradation processes (Pablos et al., 2010).

Effects in Magnetorheological Fluids

Iron stearates have been studied for their influence on magnetorheological fluids, particularly in improving sedimentation and redispersibility. These properties are crucial in applications where magnetic suspensions are used, and their stability and reusability are essential (Lopez-Lopez et al., 2006).

Biomedical Applications

Iron stearate is used in the synthesis and surface modification of superparamagnetic iron oxide nanoparticles (SPIONs). These nanoparticles have diverse biomedical applications, including imaging enhancement, tissue repair, drug delivery, and hyperthermia. The surface chemistry of SPIONs, influenced by iron stearate, is critical for their biocompatibility and target-specific delivery (Gupta & Gupta, 2005).

properties

IUPAC Name

iron(2+);octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H36O2.Fe/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVCGRDGKAINSV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H70FeO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40940951
Record name Iron(2+) dioctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

622.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iron stearate

CAS RN

2980-59-8, 19274-34-1, 5136-76-5
Record name Ferrous stearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002980598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, iron(2+) salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Iron(2+) dioctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iron stearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.536
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FERROUS STEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DU7K04A3N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iron stearate
Reactant of Route 2
Iron stearate
Reactant of Route 3
Iron stearate
Reactant of Route 4
Iron stearate
Reactant of Route 5
Reactant of Route 5
Iron stearate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Iron stearate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.